![molecular formula C17H13ClF3N5OS B2797228 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 768379-67-5](/img/structure/B2797228.png)
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound “2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves condensing the methyl benzoate and methyl salicylate with various substituents . The structures of these compounds were established based on elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide”, was established using various analytical techniques such as elemental analysis, FTIR, 1H NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives include the condensation of methyl benzoate and methyl salicylate with various substituents .Scientific Research Applications
Synthesis and Antimicrobial Applications
- A series of compounds related to the specified chemical structure have been synthesized and evaluated for their antimicrobial activities. These compounds have demonstrated significant antibacterial and antifungal effects against various pathogens. For instance, derivatives have been found effective against S. aureus and E. coli, showcasing their potential as antimicrobial agents (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011).
Antiexudative Activity
- Research into pyrolin derivatives of similar compounds has shown promising anti-exudative properties, which could be beneficial in treating inflammatory conditions. This research points to the utility of these compounds in developing new medications with fewer side effects compared to current treatments (N. Chalenko, P. A. Bezugly, A. O. Sirova, I. Chekman, A. Demchenko, 2019).
Anticancer Potential
- Some derivatives have been synthesized and characterized with the aim of evaluating their anticancer activity. Notably, a specific derivative showed high activity against CNS cancer cell lines in Glioblastoma and Gliosarcoma, suggesting potential utility in cancer treatment (Volodymyr Zyabrev, B. Demydchuk, V. Zhirnov, V. Brovarets, 2022).
Antiviral and Virucidal Activity
- Research has also explored the antiviral and virucidal activities of derivatives, finding some to effectively reduce viral replication in studies against human adenovirus and ECHO-9 virus, indicating potential for development into antiviral drugs (M. Wujec, T. Plech, A. Siwek, B. Rajtar, M. Polz-Dacewicz, 2011).
Future Directions
The future directions for research on “2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide” and other 1,2,4-triazole derivatives include the development of new and different antimicrobial drugs to deal with the escalating problems of microbial resistance . This will involve the rational design and development of novel antibacterial agents incorporating 1,2,4-triazole .
properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5OS/c18-13-7-6-11(8-12(13)17(19,20)21)23-14(27)9-28-16-25-24-15(26(16)22)10-4-2-1-3-5-10/h1-8H,9,22H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTKIEZFLQKTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide |
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